![molecular formula C9H18O8 B1213938 Isofloridoside CAS No. 4649-46-1](/img/structure/B1213938.png)
Isofloridoside
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Overview
Description
Isofloridoside is a galactosylglycerol that is glycerol in which one of the primary hydroxy groups has been converted into the corresponding alpha-D-galactopyranoside. It is an alpha-D-galactoside and a galactosylglycerol. It derives from a glycerol.
Scientific Research Applications
Nutritional Applications
Isofloridoside is recognized for its potential as a functional food ingredient due to its bioactive properties. Research indicates that it can serve as a source of energy and may possess health benefits beyond basic nutrition.
- Functional Foods : this compound is increasingly marketed as a functional food component, promoting health benefits such as anti-inflammatory effects and potential disease prevention. Its presence in algal-derived foods is linked to enhanced nutritional profiles, contributing to dietary modulation of gut microbiota .
Antioxidant Properties
This compound exhibits significant antioxidant activity, making it a candidate for protective applications against oxidative stress.
- Cellular Protection : A study demonstrated that D-Isofloridoside (a variant of this compound) effectively mitigates alcohol-induced oxidative stress in human hepatoma cells (HepG2). It reduced reactive oxygen species (ROS) levels and DNA damage while enhancing the expression of protective proteins such as superoxide dismutase .
Table 1: Effects of D-Isofloridoside on HepG2 Cells
Parameter | Control Group | D-Isofloridoside Treatment |
---|---|---|
ROS Levels | High | Significantly Reduced |
DNA Damage | High | Reduced |
Superoxide Dismutase (SOD) | Low | Increased |
B-cell Lymphoma-2 (Bcl-2) | Low | Increased |
Cleaved Caspase-3 | High | Reduced |
Stress Response Mechanism
This compound plays a role in the stress response of algae, particularly under desiccation conditions.
- Desiccation Stress : In Porphyra umbilicalis, this compound levels were analyzed under desiccation stress, revealing its accumulation during periods of water loss and subsequent rehydration. This suggests a protective mechanism that aids in cellular recovery from environmental stressors .
Table 2: this compound Levels During Desiccation
Treatment Condition | This compound Content (μmol/g F.W.) |
---|---|
Hydrated Control | 40-50 |
1-Hour Dehydration | 38 |
3-Hour Dehydration | 37 |
Rehydration | 45 |
Biochemical Synthesis
The synthesis of this compound through enzymatic processes presents opportunities for industrial applications.
- Enzymatic Production : Research has identified specific enzymes capable of synthesizing this compound via transglycosylation reactions. For instance, α-galactosidase from Alicyclobacillus hesperidum was utilized to catalyze the production of this compound from galactose and glycerol with notable efficiency .
Table 3: Enzymatic Synthesis Parameters
Enzyme Source | Substrate Used | Conversion Rate (%) |
---|---|---|
α-Galactosidase (Alicyclobacillus) | Galactose + Glycerol | 23 |
Properties
CAS No. |
4649-46-1 |
---|---|
Molecular Formula |
C9H18O8 |
Molecular Weight |
254.23 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4?,5-,6+,7+,8-,9+/m1/s1 |
InChI Key |
NHJUPBDCSOGIKX-KJUJXXMOSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCC(CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Synonyms |
(2R)-glyceryl-beta-D-galactopyranoside (beta-D)-(R)-isomer of isofloridoside (beta-D)-(S)-isomer of isofloridoside (beta-D)-isomer of isofloridoside (R)-isomer of isofloridoside 3-O-galactopyranosyl-sn-glycerol 3-O-galactopyranosylglycerol alpha-galactosylglycerol beta-D-galactoside, 2,3-dihydroxypropyl of isofloridoside D-glyceryl beta-galactopyranoside galactoside, 2,3-dihydroxypropyl of isofloridoside isofloridoside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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